2-Bromo-N-hexadecylacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-hexadecylacetamide typically involves the bromination of N-hexadecylacetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the acetamide group. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-hexadecylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to N-hexadecylacetamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-hexadecylacetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-hexadecylacetamide is widely used in scientific research, particularly in:
Proteomics Research: Used as a biochemical tool to study protein interactions and modifications.
Biological Studies: Employed in the investigation of cellular processes and signaling pathways.
Medicinal Chemistry: Explored for its potential therapeutic applications in drug development.
Industrial Applications: Utilized in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 2-Bromo-N-hexadecylacetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom facilitates the formation of covalent bonds with nucleophilic sites on the target molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-octadecylacetamide
- 2-Bromo-N-dodecylacetamide
- 2-Bromo-N-tetradecylacetamide
Uniqueness
2-Bromo-N-hexadecylacetamide is unique due to its specific chain length and the presence of the bromine atom at the 2-position. This structural feature imparts distinct reactivity and interaction profiles compared to other similar compounds. The hexadecyl chain provides a balance between hydrophobicity and reactivity, making it suitable for various biochemical applications .
Properties
IUPAC Name |
2-bromo-N-hexadecylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36BrNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(21)17-19/h2-17H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFRJSBFZDHSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673825 | |
Record name | 2-Bromo-N-hexadecylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-61-0 | |
Record name | 2-Bromo-N-hexadecylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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